
(E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylamide compounds involves innovative approaches to achieve desired structural features and functionalities. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated the creation of compounds with significant herbicidal activities, highlighting the importance of the acrylate group in biological activity (Qingmin Wang et al., 2004). Similarly, novel polymerization techniques have been applied to create acrylamide polymers with specific characteristics, such as the spontaneous copolymerization of methoxyallene with 4-chlorophenyl isocyanate (Jiro Mizuya et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the influence of substituents on the overall molecular configuration. The synthesis and crystal structure determination of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile provided insights into the spatial arrangement and stability of acrylonitrile derivatives (B. Shinkre et al., 2008). Understanding these structural details is crucial for predicting the reactivity and interactions of (E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide.
Chemical Reactions and Properties
Chemical reactions involving acrylamide derivatives often lead to products with diverse properties and applications. For example, the novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)Acrylamides showcased the ability to generate compounds with specific stereochemistry, which could be crucial for the activity of the compound (S. Bondock et al., 2014).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and phase behavior, play a significant role in their potential applications. Studies on poly[oligo(ethylene glycol) (meth)acrylamide]s revealed that these polymers exhibit tunable thermosensitive behavior, suggesting that similar properties might be expected from the compound of interest (Giles B H Chua et al., 2012).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and interaction with various reagents, are critical for their application in synthesis and material science. The reaction of 3-aryl-2-nitroacrylates with titanium tetrachloride resulting in the formation of 4H-1,2-oxazines and hydroxy-arylaldehydes highlights the diverse reactivity of these compounds (S. Hirotani et al., 1994).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound is related to the field of organic synthesis, with various acrylamide derivatives being synthesized for different purposes. For instance, the synthesis of novel phenoxyacetamide derivatives exhibited promising results as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021). Similarly, the synthesis of novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives is another area of research linked to acrylamides (Khalifa et al., 2017).
Biological Activities and Applications
- Some derivatives of acrylamides demonstrate potent biological activities. For instance, specific acrylamide analogues displayed broad-spectrum cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Tarleton et al., 2013). Additionally, the synthesis of carbon-14 labeled compounds like pyraoxystrobin, an analog of acrylamide derivatives, has been used for radiotracer studies in metabolism, toxicology, and environmental research (Liu et al., 2011).
Material Science and Other Applications
- In the field of material science, acrylamide derivatives have been used in the development of photo-cross-linkable polymers, which show promise in applications like corrosion inhibition of metals (Baskar et al., 2014). Furthermore, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been explored for potential application as chiral stationary phases, highlighting the versatility of these compounds in various scientific domains (Tian et al., 2010).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-24-20(12-16-7-2-3-8-17(16)13-20)14-22-19(23)11-10-15-6-4-5-9-18(15)21/h2-11H,12-14H2,1H3,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVAYXIKBHAKSS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)
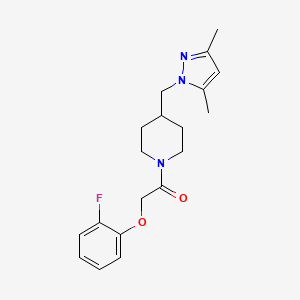
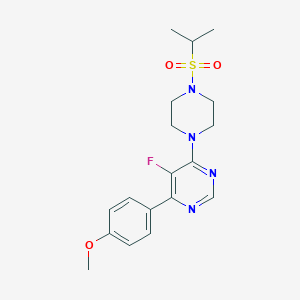
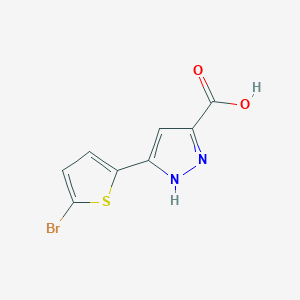
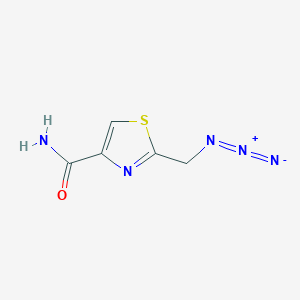
![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

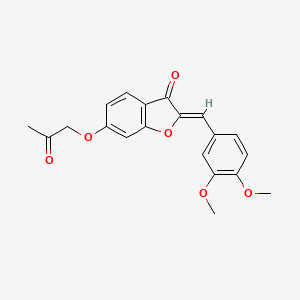
![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)



![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)
